[3-(Benzyloxy)-4-methylphenyl]methanol
Overview
Description
[3-(Benzyloxy)-4-methylphenyl]methanol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis : A study by Sarki et al. (2021) highlights the use of methanol in organic synthesis, demonstrating its role as a hydrogen source and C1 synthon. This method, employing methanol and RuCl3.xH2O, allows for the selective N-methylation of amines and is significant for the synthesis of pharmaceutical agents through late-stage functionalization from readily available chemicals (Sarki et al., 2021).
Polymer Solar Cells : Zhou et al. (2013) demonstrated that methanol treatment significantly enhances the efficiency of polymer solar cells. This process improves built-in voltage, decreases series resistance, and enhances charge-transport properties, which contributes to an increase in open-circuit voltage, short-circuit current, and fill factor in these devices (Zhou et al., 2013).
Green Chemistry and Hydrogenolysis : Lin et al. (2013) focused on the hydrogenolysis of benzylic alcohols and their derivatives using CO2-expanded methanol and compressed CO2/water as green solvents. This study is notable for its environmentally friendly approach and enhancement of the conversion rates of benzylic alcohols (Lin et al., 2013).
Analytical Chemistry Applications : Iwata et al. (1986) identified 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This compound reacts with alcohols to produce fluorescent esters, demonstrating its utility in analytical applications (Iwata et al., 1986).
Biofuel Production : Li et al. (2019) developed a biochar-based hydrophobic benzenesulfonic acid for catalytic esterification of fatty acid with methanol. This catalyst shows a higher conversion rate than traditional catalysts in the production of biofuels, highlighting its efficiency and stability (Li et al., 2019).
Biophysical Studies of Membranes : Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics in biological and synthetic membranes. This study is crucial for understanding how methanol, as a solubilizing agent, can influence the structure-function relationship associated with bilayer composition, which is vital in cell survival and protein reconstitution studies (Nguyen et al., 2019).
Metabolic Engineering for Chemical Production : Whitaker et al. (2017) engineered Escherichia coli to convert methanol into biomass components and specialty chemicals, demonstrating the potential of methanol as a substrate for biological production (Whitaker et al., 2017).
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors due to their structural similarity to many bioactive molecules .
Mode of Action
For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of benzylic compounds can vary widely depending on their specific chemical structure and the biological system in which they are present .
Result of Action
The effects of benzylic compounds can range from enzyme inhibition to receptor activation, depending on their specific chemical structure and the biological system in which they are present .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(Benzyloxy)-4-methylphenyl]methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .
Properties
IUPAC Name |
(4-methyl-3-phenylmethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVCRKCGVJJDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641016 | |
Record name | [3-(Benzyloxy)-4-methylphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-34-2 | |
Record name | 4-Methyl-3-(phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916792-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-4-methylphenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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